molecular formula C11H12ClNO4S B3148717 4-(Morpholine-4-sulfonyl)-benzoyl chloride CAS No. 654682-86-7

4-(Morpholine-4-sulfonyl)-benzoyl chloride

Cat. No.: B3148717
CAS No.: 654682-86-7
M. Wt: 289.74 g/mol
InChI Key: UKILBGHYXVLCGS-UHFFFAOYSA-N
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Description

4-(Morpholine-4-sulfonyl)-benzoyl chloride is an organic compound with the molecular formula C10H12ClNO5S2. It is a derivative of benzoyl chloride, where the benzoyl group is substituted with a morpholine-4-sulfonyl group. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Morpholine-4-sulfonyl)-benzoyl chloride can be synthesized through the reaction of 4-(morpholine-4-sulfonyl)benzoic acid with thionyl chloride. The reaction typically occurs under reflux conditions, where the benzoic acid derivative is treated with an excess of thionyl chloride, resulting in the formation of the benzoyl chloride derivative.

Industrial Production Methods

In an industrial setting, the synthesis of this compound involves large-scale reaction vessels and controlled environments to ensure the purity and yield of the product. The process may include additional purification steps such as recrystallization or distillation to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

4-(Morpholine-4-sulfonyl)-benzoyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Hydrolysis: In the presence of water, it can hydrolyze to form 4-(morpholine-4-sulfonyl)benzoic acid and hydrochloric acid.

    Condensation Reactions: It can participate in condensation reactions with other organic compounds to form more complex molecules.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Solvents: Dichloromethane, tetrahydrofuran

    Catalysts: Pyridine, triethylamine

Major Products Formed

    Amides: Formed by reaction with amines

    Esters: Formed by reaction with alcohols

    Thioesters: Formed by reaction with thiols

Scientific Research Applications

4-(Morpholine-4-sulfonyl)-benzoyl chloride is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis for the preparation of complex molecules.

    Biology: In the modification of biomolecules such as proteins and peptides.

    Medicine: As an intermediate in the synthesis of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Morpholine-4-sulfonyl)-benzoyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, resulting in the formation of various derivatives. The molecular targets include nucleophilic sites on organic molecules, such as amine and hydroxyl groups.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Morpholine-4-sulfonyl)-benzenesulfonyl chloride
  • 4-(Morpholine-4-sulfonyl)-benzene-1-sulfonyl chloride
  • 4-(Morpholine-4-sulfonyl)-phenylsulfonyl chloride

Uniqueness

4-(Morpholine-4-sulfonyl)-benzoyl chloride is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other benzoyl chloride derivatives. Its morpholine-4-sulfonyl group enhances its solubility and reactivity, making it a valuable reagent in various chemical processes.

Properties

IUPAC Name

4-morpholin-4-ylsulfonylbenzoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO4S/c12-11(14)9-1-3-10(4-2-9)18(15,16)13-5-7-17-8-6-13/h1-4H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKILBGHYXVLCGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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